3-(3-Bromophenyl)-4-(prop-2-yn-1-yl)piperazin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Bromophenyl)-4-(prop-2-yn-1-yl)piperazin-2-one, also known as BPP, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. BPP is a piperazine derivative that has shown promising results in scientific research as a potential drug candidate for various diseases.
Wirkmechanismus
The mechanism of action of 3-(3-Bromophenyl)-4-(prop-2-yn-1-yl)piperazin-2-one involves the inhibition of various enzymes and receptors in the body. This compound has been found to inhibit the activity of acetylcholinesterase, which is an enzyme that breaks down acetylcholine. This inhibition results in increased levels of acetylcholine, which is a neurotransmitter associated with cognitive function. This compound has also been found to inhibit the activity of monoamine oxidase, which is an enzyme that breaks down monoamine neurotransmitters such as serotonin and dopamine. This inhibition results in increased levels of these neurotransmitters, which are associated with mood regulation.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects in the body. This compound has been found to increase the levels of acetylcholine, serotonin, and dopamine, which are neurotransmitters associated with cognitive function and mood regulation. This compound has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In Alzheimer's disease, this compound has been shown to reduce amyloid-beta levels, which are associated with the pathogenesis of the disease.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-(3-Bromophenyl)-4-(prop-2-yn-1-yl)piperazin-2-one in lab experiments include its ability to inhibit various enzymes and receptors in the body, its potential as a drug candidate for various diseases, and its ability to induce apoptosis and inhibit cell proliferation in cancer cells. The limitations of using this compound in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the research and development of 3-(3-Bromophenyl)-4-(prop-2-yn-1-yl)piperazin-2-one. One direction is to further investigate its potential as a drug candidate for various diseases, including cancer, Alzheimer's disease, and depression. Another direction is to investigate its potential as a therapeutic agent for other diseases, such as Parkinson's disease and Huntington's disease. Further research is also needed to fully understand its mechanism of action and to develop more effective synthesis methods for this compound.
Synthesemethoden
The synthesis method of 3-(3-Bromophenyl)-4-(prop-2-yn-1-yl)piperazin-2-one involves the reaction of 3-bromobenzoyl chloride with propargylamine in the presence of triethylamine. This reaction results in the formation of 3-(3-bromophenyl)-N-prop-2-yn-1-ylbenzamide. This intermediate is further reacted with piperazine in the presence of acetic acid to yield this compound, which is this compound.
Wissenschaftliche Forschungsanwendungen
3-(3-Bromophenyl)-4-(prop-2-yn-1-yl)piperazin-2-one has shown potential as a drug candidate for various diseases, including cancer, Alzheimer's disease, and depression. This compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In Alzheimer's disease, this compound has been shown to improve cognitive function and reduce amyloid-beta levels. In depression, this compound has been found to increase the levels of serotonin and dopamine, which are neurotransmitters associated with mood regulation.
Eigenschaften
IUPAC Name |
3-(3-bromophenyl)-4-prop-2-ynylpiperazin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O/c1-2-7-16-8-6-15-13(17)12(16)10-4-3-5-11(14)9-10/h1,3-5,9,12H,6-8H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSPWNDCRHDMMJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCNC(=O)C1C2=CC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.